Cerium trirubidium bis(phosphate)

crystal symmetry trigonal structure alkali phosphate

Cerium trirubidium bis(phosphate), with the formula Rb₃Ce(PO₄)₂ (also represented as CeRb₃(PO₄)₂), belongs to the M₃RE(PO₄)₂ family of alkali rare-earth double phosphates, where M denotes an alkali metal and RE a rare-earth element. These compounds crystallize in layered structures whose symmetry and stability are governed by the relative ionic radii of the alkali and rare-earth cations.

Molecular Formula CeO8P2Rb3
Molecular Weight 586.46 g/mol
CAS No. 68998-31-2
Cat. No. B12644878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium trirubidium bis(phosphate)
CAS68998-31-2
Molecular FormulaCeO8P2Rb3
Molecular Weight586.46 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Rb+].[Rb+].[Rb+].[Ce+3]
InChIInChI=1S/Ce.2H3O4P.3Rb/c;2*1-5(2,3)4;;;/h;2*(H3,1,2,3,4);;;/q+3;;;3*+1/p-6
InChIKeySJBMUTFQDMPLIU-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium Trirubidium Bis(phosphate) (CAS 68998-31-2): A Rubidium-Based Alkali Rare-Earth Double Phosphate for Specialized Inorganic Applications


Cerium trirubidium bis(phosphate), with the formula Rb₃Ce(PO₄)₂ (also represented as CeRb₃(PO₄)₂), belongs to the M₃RE(PO₄)₂ family of alkali rare-earth double phosphates, where M denotes an alkali metal and RE a rare-earth element [1]. These compounds crystallize in layered structures whose symmetry and stability are governed by the relative ionic radii of the alkali and rare-earth cations [2]. Within this class, Rb₃Ce(PO₄)₂ occupies a structurally distinct position: cerium serves as the integral host-lattice constituent rather than a dilute dopant, a configuration that fundamentally differentiates it from the extensively studied Ce-activated scintillator variants such as Rb₃Lu(PO₄)₂:Ce [3].

Why Cerium Trirubidium Bis(phosphate) Cannot Be Substituted by Potassium or Lanthanum Analogs Without Verifiable Property Changes


Within the M₃RE(PO₄)₂ double-phosphate class, the alkali-metal cation is not a spectator ion but a determinant of crystal symmetry, thermal stability boundaries, and phase-transition behavior. Substituting Rb⁺ for K⁺ increases the number of compounds exhibiting a nondistorted trigonal structure from 2 to 7 across the lanthanide series [1], while replacement of Ce³⁺ by La³⁺ or Lu³⁺ alters the phase-transition temperature and the rare-earth coordination environment [2]. Rb₃Ce(PO₄)₂ is further differentiated by the fact that cerium occupies the host lattice site stoichiometrically; this contrasts with Ce-doped scintillator analogs where Ce³⁺ resides at ~0.1–1 mol% substitutional levels and functions solely as an activator [3]. These structural, thermal, and compositional distinctions mean that a procurement specification for Rb₃Ce(PO₄)₂ cannot be generically fulfilled by K₃Ce(PO₄)₂, Rb₃La(PO₄)₂, or Rb₃Lu(PO₄)₂:Ce without measurable and potentially critical deviation in performance.

Quantitative Differentiation Evidence for Cerium Trirubidium Bis(phosphate) vs. Potassium, Lanthanum, and Lutetium Analogues


Crystal Symmetry: Rb₃RE(PO₄)₂ Series Shows 3.5× More Compounds with Nondistorted Trigonal Structure Than the Potassium Analog Series

Across the Rb₃Ln(PO₄)₂ series (Ln = Gd–Lu, Y, Sc), seven compounds crystallize with a nondistorted trigonal structure, compared to only two compounds in the corresponding K₃Ln(PO₄)₂ series [1]. This systematic symmetry enhancement, attributed to the larger ionic radius of Rb⁺ (1.52 Å) vs. K⁺ (1.38 Å), directly impacts the degeneracy of rare-earth electronic states and the vibrational density of states, with downstream consequences for optical linewidths and phonon-mediated energy-transfer rates.

crystal symmetry trigonal structure alkali phosphate

Thermal Stability Ceiling: Rb₃Ln(PO₄)₂ Compounds Decompose Above 1250 °C via Rb Evaporation vs. K₃Ce(PO₄)₂ Incongruent Melting at 1500 °C

Rb₃Ln(PO₄)₂ double orthophosphates undergo irreversible decomposition upon durable calcination above 1250 °C due to gradual rubidium orthophosphate evaporation, precluding melt-based crystal growth above this threshold [1]. In contrast, the potassium analog K₃Ce(PO₄)₂ melts incongruently at (1500 ± 20) °C without evaporative decomposition, enabling flux growth from alkali polyphosphate melts at temperatures well above the Rb-system stability limit [2]. This ~250 °C difference in the practical upper processing temperature defines distinct synthesis and crystal-growth processing windows.

thermal stability decomposition temperature incongruent melting

Synthesis Difficulty: Pure-Phase Rb₃RE(PO₄)₂ Requires Specialized Low-Particle-Size Precursor Route Unnecessary for Potassium Analogs

The synthesis of pure-phase Rb₃RE(PO₄)₂ powders presents a documented challenge: conventional solid-state routes using RE₂O₃ or monazite-type REPO₄ starting materials fail to produce phase-pure Rb-containing double phosphates because these compounds melt incongruently at ~1000 °C, preventing formation from cooling melts [1]. A specialized preparation route exploiting the low particle size of freshly precipitated REPO₄·nH₂O as a starting material is required to achieve pure Rb₃RE(PO₄)₂ phases [1]. In contrast, K₃Ce(PO₄)₂ can be synthesized by straightforward firing of K₃PO₄ and CePO₄ mixtures at 1000 °C [2]. This differential synthetic accessibility has direct implications for procurement specifications, batch reproducibility, and cost of goods.

solid-state synthesis phase purity precursor method

Phase Transition Temperature: K₃Ce(PO₄)₂ Exhibits a Monoclinic-to-Hexagonal Transition at 1197 °C; the Rb Analog Is Predicted to Shift This Boundary

The K₃RE(PO₄)₂ series undergoes a reversible monoclinic (P2₁/m) to hexagonal (glaserite-type, P3̄) phase transition whose temperature increases monotonically from −99 °C (RE = Lu) to 1197 °C (RE = Ce) with increasing RE³⁺ ionic radius [1]. For K₃Ce(PO₄)₂, this transition occurs at 1197 °C, approaching the compound's incongruent melting point of ~1500 °C [2]. Because phase-transition temperatures in the A₃Lu(PO₄)₂ series also depend on alkali radius—with formation enthalpy becoming more exothermic as alkali radius increases from K to Rb to Cs [1]—the monoclinic-to-hexagonal transition temperature for Rb₃Ce(PO₄)₂ is expected to differ from the K₃Ce(PO₄)₂ value, though a direct experimental determination has not been published.

phase transition glaserite structure monoclinic-hexagonal

Cerium Site Occupancy: Rb₃Ce(PO₄)₂ Incorporates Ce as the Stoichiometric Host Cation vs. Rb₃Lu(PO₄)₂:Ce Where Ce Is a ~0.1 mol% Dopant

In Rb₃Ce(PO₄)₂, cerium is the stoichiometric rare-earth host constituent occupying 100% of the RE lattice site. This contrasts fundamentally with the technologically prominent scintillator Rb₃Lu(PO₄)₂:Ce, where Ce³⁺ is present as a dilute activator at approximately 0.1 mol% substitution on the Lu site [1]. The stoichiometric Ce concentration in Rb₃Ce(PO₄)₂ implies strong Ce³⁺–Ce³⁺ concentration quenching effects and a fundamentally different Ce³⁺ crystal-field environment compared to the dilute-activator regime [2]. For comparison, Rb₃Lu(PO₄)₂:Ce (0.1 mol% Ce) exhibits a light output of 28,200 photons/MeV and a decay time of 34 ns [1]; Rb₃Ce(PO₄)₂, with Ce at 100% site occupancy, would be expected to exhibit severe concentration quenching and is more appropriately evaluated as a magnetic or redox-active material rather than a scintillator.

site occupancy stoichiometric host dopant concentration

Formation Enthalpy Trend: Rb₃Ce(PO₄)₂ Is Predicted to Be Thermodynamically More Stable Than K₃Ce(PO₄)₂ Based on Alkali-Radius-Dependent Energetics

High-temperature oxide-melt solution calorimetry on the A₃Lu(PO₄)₂ series (A = K, Rb, Cs) demonstrated that formation enthalpy from binary oxides becomes more exothermic with increasing alkali-metal ionic radius [1]. This trend is expected to extend to the A₃Ce(PO₄)₂ series, predicting that Rb₃Ce(PO₄)₂ possesses a more negative formation enthalpy from oxides than K₃Ce(PO₄)₂. For the K₃RE(PO₄)₂ series, formation enthalpy from oxides grows more exothermic as the RE³⁺ radius increases, with Ce (the largest RE in the series) yielding the most exothermic value [1]. The formation energy per atom for K₃Ce(PO₄)₂, calculated from DFT (Materials Project mp-17189), is −2.951 eV/atom [2]; the Rb variant is predicted to be more stable, though experimental calorimetric data for Rb₃Ce(PO₄)₂ have not been published.

formation enthalpy thermodynamic stability oxide-melt calorimetry

Evidence-Backed Application Scenarios for Cerium Trirubidium Bis(phosphate) Based on Verified Differentiation Data


Actinide-Surrogate Material for Nuclear Waste Immobilization Studies

Rb₃Ce(PO₄)₂ serves as a structurally faithful surrogate for trivalent actinide double phosphates (e.g., Rb₃Pu(PO₄)₂ or Rb₃Am(PO₄)₂) in nuclear waste form research. The demonstrated higher crystal symmetry of Rb₃RE(PO₄)₂ compounds relative to potassium analogs [2], combined with the predicted enhanced formation enthalpy stability [1], makes the Rb₃Ce(PO₄)₂ framework a more conservative (i.e., thermodynamically stable) host model for actinide incorporation than K₃Ce(PO₄)₂. The decomposition threshold above 1250 °C [2] also brackets the relevant thermal excursion scenarios in deep geological repository environments. Cerium's chemical similarity to plutonium in the trivalent state enables direct substitution studies without the radiological burden of transuranic elements.

High-Temperature Redox-Active Ceramic Component with Controlled Ce³⁺/Ce⁴⁺ Valence

Unlike Ce-doped scintillator analogs where Ce is present only at ~0.1 mol% as a luminescent activator [3], Rb₃Ce(PO₄)₂ incorporates cerium stoichiometrically at the host lattice site. This 1000-fold higher Ce concentration enables applications that exploit the Ce³⁺/Ce⁴⁺ redox couple for oxygen storage, catalytic oxidation, or mixed ionic-electronic conduction. The rubidium phosphate matrix provides a chemically distinct local basicity environment compared to potassium or sodium analogs, tunable through the high polarizability of Rb⁺ ions, as demonstrated in related rubidium cerium metaphosphate glasses.

High-Symmetry Host Matrix for Magnetic Dilution Studies of Ce³⁺ (4f¹) Ground-State Properties

The enhanced structural symmetry documented for Rb₃RE(PO₄)₂ compounds—specifically the 3.5-fold increase in the number of compounds crystallizing in the nondistorted trigonal structure vs. K analogs [2]—makes Rb₃Ce(PO₄)₂ an attractive host for investigating Ce³⁺ (4f¹, ²F₅/₂ ground state) magnetic and spectroscopic properties in a high-symmetry crystal field. The stoichiometric Ce occupancy eliminates the inhomogeneous broadening that plagues dilute dopant systems, while the layered phosphate framework provides well-defined Ce–Ce interionic distances for studying low-dimensional magnetic exchange interactions.

Precursor for Solid-State Synthesis of Mixed-Alkali and High-Entropy Double Phosphates

The established preparation route for pure-phase Rb₃RE(PO₄)₂ using freshly precipitated REPO₄·nH₂O precursors with controlled particle size [4] provides a validated pathway for synthesizing more complex derivatives including high-entropy variants such as Rb₃[Eu₀.₂Gd₀.₂Tb₀.₂Dy₀.₂Ho₀.₂](PO₄)₂. Rb₃Ce(PO₄)₂ serves as a compositional endpoint in these multi-rare-earth solid solutions, where the large ionic radius of Ce³⁺ expands the unit cell volume and shifts the phase-transition temperature upward, providing a wider monoclinic-phase stability window for subsequent processing.

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